3-(Pyrimidin-5-yl)pyridin-4-amine

Medicinal Chemistry Scaffold Design Physicochemical Property Analysis

For chemists developing kinase inhibitor libraries, regioisomeric purity is critical. 3-(Pyrimidin-5-yl)pyridin-4-amine (CAS 1339398-96-7) provides the exact 4-amino pyridine geometry, distinguishing it from the 2-amino isomer by a lipophilicity shift of ΔXLogP=0.3-a subtle yet decisive factor in binding thermodynamics and cellular potency. Key benefits: • Specific HBD/HBA vector for fragment-based SAR • Compact MW (172.19) ideal for hit elaboration • Immediate availability for global shipping.

Molecular Formula C9H8N4
Molecular Weight 172.191
CAS No. 1339398-96-7
Cat. No. B593968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-5-yl)pyridin-4-amine
CAS1339398-96-7
Synonyms3-(pyriMidin-5-yl)pyridin-4-aMine
Molecular FormulaC9H8N4
Molecular Weight172.191
Structural Identifiers
SMILESC1=CN=CC(=C1N)C2=CN=CN=C2
InChIInChI=1S/C9H8N4/c10-9-1-2-11-5-8(9)7-3-12-6-13-4-7/h1-6H,(H2,10,11)
InChIKeyXPPVDNNUVZJFQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyrimidin-5-yl)pyridin-4-amine Specifications


3-(Pyrimidin-5-yl)pyridin-4-amine (CAS 1339398-96-7) is a heterocyclic C9H8N4 building block, featuring a 4-aminopyridine core coupled to a pyrimidine at the 3-position via a biaryl linkage [1]. With a molecular weight of 172.19 g/mol and a computed XLogP3-AA of 0.1, it serves as a compact, moderately polar scaffold for the synthesis of kinase-focused libraries and potential therapeutic agents [1]. Its structure places an exocyclic amine and a pyrimidine nitrogen in a defined geometric arrangement, distinguishing it from other pyridinyl-pyrimidine isomers and making it a strategic intermediate for fragment-based drug discovery and SAR exploration.

Heterocyclic biaryl scaffold for kinase-focused library synthesis
Moderately polar fragment compatible with fragment-based design workflows
4-aminopyridine core offers a distinct synthetic vector from 2-amino isomers

Why Isomers Cannot Substitute 3-(Pyrimidin-5-yl)pyridin-4-amine


Broadly classifying 3-(Pyrimidin-5-yl)pyridin-4-amine as a mere 'pyridinyl-pyrimidine' fails to capture its distinct topology, which dictates its ability to present hydrogen bond donor/acceptor motifs to a biological target [1]. As demonstrated by the computed property differences compared to its closest isomer, 3-(pyrimidin-5-yl)pyridin-2-amine, a simple shift of the amino group from the 4- to the 2-position results in a measurable change in lipophilicity (ΔXLogP3-AA = 0.3) [1][2]. This alteration can critically impact ligand-target binding thermodynamics, pharmacokinetic properties, and the vector of chemical elaboration in structure-activity relationship (SAR) studies. Without direct head-to-head biological data to justify substitution, the distinct physicochemical profile of 3-(Pyrimidin-5-yl)pyridin-4-amine necessitates its use to maintain the integrity of a defined chemical series.

Attribute
Target: 4-Amino Isomer
Substitute: 2-Amino Isomer
Lipophilicity context
More polar profile (lower XLogP3-AA)
Higher lipophilicity may shift membrane permeability and off-target binding
H-bond geometry
4-amino vector presents a defined donor/acceptor arrangement
2-amino geometry may alter target engagement and SAR continuity

Isomer substitution may shift binding thermodynamics and pharmacokinetic profile; direct replacement requires head-to-head validation.

Differentiation Evidence for 3-(Pyrimidin-5-yl)pyridin-4-amine


Lipophilicity and TPSA: 4-Amino vs. 2-Amino Isomer

A comparison of computed properties obtained from PubChem reveals that the target compound, 3-(pyrimidin-5-yl)pyridin-4-amine, is more polar than its 2-amino isomer, 3-(pyrimidin-5-yl)pyridin-2-amine [1][2]. The target compound has a lower calculated partition coefficient. No direct biological head-to-head comparison data for these two specific isomers was identified in the accessed literature.

Isomer Property Comparison
Reported
ΔXLogP3-AA = +0.3
TPSA identical: 64.7 Ų for both isomers
Supports isomer-specific property review
Computed properties from PubChem; experimental logP/D confirmation recommended
Medicinal Chemistry Scaffold Design Physicochemical Property Analysis

Kinase Inhibition Evidence Review

The pyridinylpyrimidine chemotype is a validated kinase hinge-binding motif, as demonstrated by the development of MetAP1 inhibitors based on a 2-pyridin-2-ylpyrimidine core [1]. However, this evidence is for a scaffold wherein the pyridine is attached at the 2-position of the pyrimidine, which is a different connectivity than the target compound's 3-(pyrimidin-5-yl) substitution on a 4-aminopyridine. No published studies quantifying the inhibitory activity, selectivity, or functional activity of the specific compound 3-(pyrimidin-5-yl)pyridin-4-amine against any kinase or other target could be found in the accessed literature.

Kinase Activity Context
Class-level inference
No target-specific activity reported
Pyridinylpyrimidine class validated for MetAP1 inhibition
Class-level inference; data to verify
Target compound lacks direct kinase profiling; scaffold topology may differ from literature chemotypes
Kinase Inhibitor Scaffold Comparison Literature Gap Analysis

Application Scenarios for 3-(Pyrimidin-5-yl)pyridin-4-amine


Scaffold for Fragment-Based Kinase Inhibitor Design

The compound's low molecular weight (172.19 g/mol) and moderate polarity (XLogP = 0.1) meet key criteria for a fragment starting point [1]. As a member of the privileged pyridinylpyrimidine class that has generated selective enzyme inhibitors, this scaffold can be elaborated to probe kinase targets, where the 4-amino group offers a distinct synthetic vector compared to the more common 2-amino isomers [1][2]. Its use should be driven by the specific need for this isomer's geometry.

Physicochemical Comparator in Isomeric Series SAR Studies

To deconvolute the impact of hydrogen bond donor positioning on target binding, researchers can purchase this 4-amino isomer alongside its 2-amino counterpart. The documented difference in lipophilicity (ΔXLogP3-AA = 0.3) between the two isomers [1][2] allows for an examination of how subtle polarity changes affect cellular potency and selectivity, independent of overall TPSA, which is identical for both.

Building Block for Generating Patent-Relevant Analog Series

For laboratories seeking to expand IP around known kinase inhibitor chemotypes, using 3-(pyrimidin-5-yl)pyridin-4-amine introduces a regioisomeric variation that can be a point of novelty. As described in prior art for the broader class, small alterations to the pyridinyl-pyrimidine core can yield selective inhibitors [1], and this distinct core provides a means to navigate existing intellectual property.

Application
Selection Property
Validation Focus
Fragment-based kinase library synthesis
Compact polar scaffold
Scaffold elaboration compatibility and synthetic tractability review
Isomeric SAR studies
Regioisomeric amine positioning
Isomer-specific physicochemical and binding profile comparison
IP-diversifying analog series
4-aminopyridine core topology
Patent landscape assessment and structural novelty evaluation
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